1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 1-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with acetophenone derivatives under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, where 2-aminopyridine reacts with acetophenone in the presence of a copper catalyst and oxygen . Another method involves the use of 2-aminopyridine and phenacyl bromides in the presence of a base such as DBU in aqueous ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions have also been explored for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: The parent compound, which lacks the ethyl and phenyl substituents.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the ethyl group.
1-Ethylimidazo[1,2-a]pyridine: Similar structure but without the phenyl group.
Uniqueness: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is unique due to the presence of both ethyl and phenyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H15N2+ |
---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
1-ethyl-2-phenylimidazo[1,2-a]pyridin-4-ium |
InChI |
InChI=1S/C15H15N2/c1-2-17-14(13-8-4-3-5-9-13)12-16-11-7-6-10-15(16)17/h3-12H,2H2,1H3/q+1 |
InChI-Schlüssel |
MMDLVLRDCJBLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=[N+]2C=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.